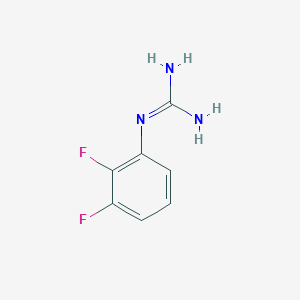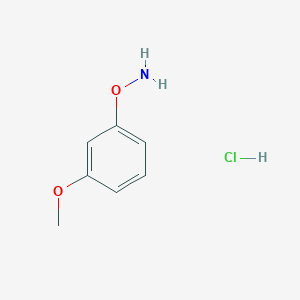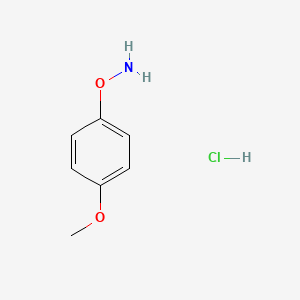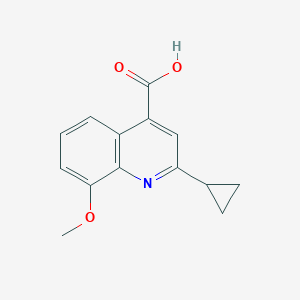
2-Chloro-N-hydroxy-5-(trifluoromethyl)benzimidoyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-hydroxy-5-(trifluoromethyl)benzimidoyl Chloride is a chemical compound with the molecular formula C8H4Cl2F3NO and a molecular weight of 258.02 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, making it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the precursor compounds are reacted with chlorinating agents in reactors designed for high efficiency and yield. The process is optimized to minimize by-products and ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-hydroxy-5-(trifluoromethyl)benzimidoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidoyl chlorides, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-hydroxy-5-(trifluoromethyl)benzimidoyl Chloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-hydroxy-5-(trifluoromethyl)benzimidoyl Chloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The compound may inhibit or activate specific enzymes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-(trifluoromethyl)aniline: Similar in structure but lacks the hydroxy and benzimidoyl chloride groups.
2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate: Contains an isothiocyanate group instead of the hydroxy and benzimidoyl chloride groups.
Uniqueness
2-Chloro-N-hydroxy-5-(trifluoromethyl)benzimidoyl Chloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C8H4Cl2F3NO |
|---|---|
Molekulargewicht |
258.02 g/mol |
IUPAC-Name |
2-chloro-N-hydroxy-5-(trifluoromethyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H4Cl2F3NO/c9-6-2-1-4(8(11,12)13)3-5(6)7(10)14-15/h1-3,15H |
InChI-Schlüssel |
RSNDVTMNSVWEQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=NO)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-5-[4-(trifluoromethyl)phenethyl]-1,3,4-thiadiazole](/img/structure/B13702017.png)

![Ethyl 5-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzofuran-3-carboxylate](/img/structure/B13702035.png)


![3-[3-(2-Carboxyethoxy)-2-(2-carboxyethoxymethyl)-2-[(12-oxo-12-phenylmethoxydodecanoyl)amino]propoxy]propanoic acid](/img/structure/B13702052.png)

![2-[4-(1-Boc-3-azetidinyl)phenyl]propanoic Acid](/img/structure/B13702057.png)




